![molecular formula C17H12ClFN2O2 B2382200 2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-50-6](/img/structure/B2382200.png)

2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

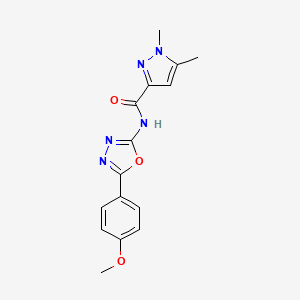

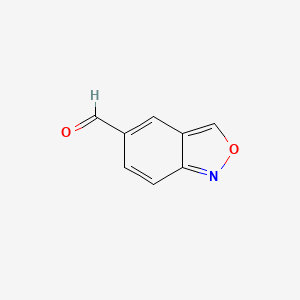

The compound “2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole” is also known as 1H-Indole-3-carboxaldehyde, 2-chloro-1-methyl-, O-(4-fluorobenzoyl)oxime; (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 4-fluorobenzoate; N-[(E)-(2-CHLORO-1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-N-[(4-FLUOROBENZOYL)OXY]AMINE .

Molecular Structure Analysis

The molecular structure of this compound involves a 1H-indole core with a 2-chloro-1-methyl group and a 3-({[(4-fluorobenzoyl)oxy]imino}methyl) group . The exact molecular weight or structure is not provided in the retrieved data.科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : New methods for synthesizing fluorine-containing indole derivatives, including compounds structurally related to the specified molecule, have been developed (Nosova et al., 2019).

- Structural Analysis : The characterization of similar indole derivatives has been conducted using various spectroscopic methods, including NMR and mass spectrometry, to confirm their molecular structures (Muralikrishna et al., 2014).

Potential Applications

- Anticancer Activity : Certain indole derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their in vitro cytotoxicity against human tumor cell lines, showing potential as anticancer agents (Penthala et al., 2011).

- Biological Evaluations : Synthesized indole compounds have undergone biological activity screening, including antimicrobial activity, demonstrating their potential in various biological applications (Yılmaz et al., 2015).

- Central Nervous System Applications : Research has been conducted on the synthesis of morpholino-N-acetyl indoles, related to the specified compound, for their depressant activity on the central nervous system (Rawat & Shukla, 2016).

Chemical Properties and Reactions

- Photophysical Studies : Studies on the photophysical properties of indole derivatives have shown their potential as fluorescent probes, which could be relevant for the specified compound (Pereira et al., 2010).

- Chemical Reactions and Mechanisms : The synthesis of various indole-based compounds, including the synthesis of thiochromeno[2,3-b]indol-11(6H)-ones and pyrido[3′,2′:5,6]thiopyrano[2,3-b]indol-5(10H)-ones, provides insights into the chemical reactivity of indole derivatives (Kiamehr et al., 2013).

作用機序

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways, including those involved in signal transduction, enzyme regulation, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

Similar compounds have been shown to influence cell signaling, enzyme activity, and gene expression, potentially leading to various physiological effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and thus its activity .

特性

IUPAC Name |

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c1-21-15-5-3-2-4-13(15)14(16(21)18)10-20-23-17(22)11-6-8-12(19)9-7-11/h2-10H,1H3/b20-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGZXTUKOZQJGZ-KEBDBYFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382119.png)

![(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2382120.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2382122.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B2382123.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2382127.png)

![N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide](/img/structure/B2382130.png)